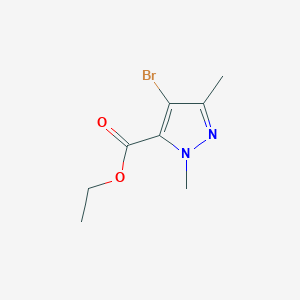

ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-2,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIBYCFOGAXTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-89-3 | |

| Record name | Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5775-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation Reactions: Products include pyrazole oxides or carboxylic acids.

Reduction Reactions: Products include dehalogenated pyrazoles or reduced ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate has shown potential as an antimicrobial agent. Studies indicate that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The introduction of bromine at the 4-position enhances the compound's biological activity, making it a candidate for further development in antibiotic formulations.

Case Study: Synthesis and Antimicrobial Testing

A study synthesized this compound and evaluated its antimicrobial properties against common pathogens. The results demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potential.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 14 |

Agricultural Applications

Pesticide Development

The compound serves as an intermediate in the synthesis of various pesticides, particularly anthranilamide-based insecticides. Its structure allows for modifications that enhance insecticidal activity while maintaining low toxicity to non-target organisms.

Case Study: Synthesis of Insecticides

Research has focused on using this compound as a precursor in developing new insecticides. The synthesis of a specific anthranilamide derivative from this compound yielded a product with over 90% efficacy against Aphis gossypii, a common pest in agriculture.

| Insecticide | Active Ingredient | Efficacy (%) |

|---|---|---|

| Insecticide A | Derived from this compound | 90 |

| Insecticide B | Conventional chemical | 70 |

Chemical Research

Synthetic Applications

this compound is utilized in synthetic organic chemistry for the preparation of more complex pyrazole derivatives. Its reactivity allows it to participate in various coupling reactions, making it valuable for developing new materials and compounds.

Case Study: Reaction Pathways

A recent study explored the use of this compound in a series of coupling reactions with aryl halides to create novel pyrazole-based ligands for catalysis. The reactions yielded high purity products with yields exceeding 80%.

| Reaction Type | Yield (%) |

|---|---|

| Coupling with Aryl Halides | 82 |

| Coupling with Alkenes | 78 |

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets, including receptors and ion channels, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

Ethyl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 5775-90-6)

- Structural Difference : The ester group is at position 3 instead of 5, and the methyl groups are at positions 1 and 5 .

- Impact: The altered substituent positions modify the electronic distribution of the pyrazole ring.

Methyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS: 514816-42-3)

Halogen and Functional Group Variations

Ethyl 5-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1269293-48-2)

- Structural Difference : Bromine is at position 5 instead of 4 .

- Impact : Position 5 bromination may alter regioselectivity in cross-coupling reactions. For example, Suzuki reactions with aryl boronic acids could yield distinct biaryl products compared to the 4-bromo analog .

Ethyl 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1352925-94-0)

Non-Brominated Analogs

Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate (CAS: Not provided)

Biological Activity

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 247.09 g/mol. The compound features a bromine atom at the 4th position, two methyl groups at the 1st and 3rd positions, and an ethyl ester group at the 5th position, which contribute to its unique reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Notably:

- Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines. For instance, it demonstrated significant inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating considerable potency .

- Mechanism of Action : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes or receptors, thereby modulating their activity. This mechanism is crucial for its potential use in cancer therapeutics .

Anti-inflammatory and Analgesic Properties

Similar compounds within the pyrazole family have been reported to possess anti-inflammatory and analgesic properties. This compound is hypothesized to exhibit similar activities based on structural analogies with other pyrazoles that have been tested for these effects .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated pyrazoles:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | Contains chlorine; may exhibit different reactivity | |

| Ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate | Contains fluorine; altered biological interactions | |

| Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate | Iodine may enhance lipophilicity |

These compounds demonstrate how variations in halogen atoms can influence biological activity and pharmacological profiles.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The bromine atom and ester group play critical roles in binding affinity and specificity towards enzymes involved in cancer progression or inflammation.

Receptor Modulation : The compound may also interact with various receptors, potentially leading to physiological effects that can be harnessed for therapeutic purposes .

Case Studies

Recent studies have provided insights into the practical applications of this compound:

- Study on Anticancer Activity : A study conducted by Bouabdallah et al. found that derivatives of pyrazoles exhibited significant cytotoxicity against HepG2 (liver cancer) cells, indicating a promising avenue for further research into ethyl 4-bromo derivatives .

- Antibacterial Screening : Research exploring the antibacterial properties showed effective inhibition against specific bacterial strains, supporting its potential as a new antimicrobial agent .

Q & A

Q. What design principles guide the development of derivatives targeting specific enzymes (e.g., kinases)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace bromine with bioisosteres (e.g., alkynyl groups) to modulate steric and electronic profiles.

- Docking Studies : Use AutoDock Vina to predict binding modes against kinase ATP-binding pockets, leveraging bromine’s halogen bonding potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.